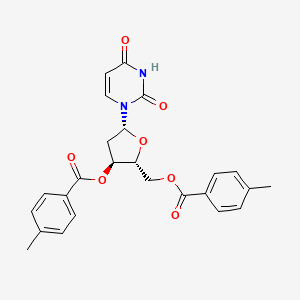

2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine

Beschreibung

Eigenschaften

Molekularformel |

C25H24N2O7 |

|---|---|

Molekulargewicht |

464.5 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19-,20+,22+/m0/s1 |

InChI-Schlüssel |

PHIPERUMORAWER-TUNNFDKTSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar with 4-methylbenzoyl groups. This can be achieved through esterification reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside, 2’-deoxyuridine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: The major product of hydrolysis is 2’-deoxyuridine.

Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.

Biology: The compound is used in studies of nucleic acid structure and function, particularly in understanding the effects of nucleoside modifications on RNA and DNA.

Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.

Wirkmechanismus

The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine involves its incorporation into nucleic acids. The presence of the 4-methylbenzoyl groups can alter the conformation and stability of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to inhibition of viral replication or disruption of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

4-Methylbenzoyl vs. 4-Methoxybenzoyl Derivatives

- 4-Methylbenzoyl Group (Target Compound) :

Exhibits IC₅₀ values of 6–8 μM in antiviral assays, demonstrating superior activity compared to analogs with 4-methoxybenzoyl substituents. The methyl group’s electron-donating properties enhance binding to viral or cellular targets . - 4-Methoxybenzoyl Derivatives :

Show reduced activity (IC₅₀ > 8 μM), likely due to steric hindrance or altered electronic interactions from the methoxy group .

Acetylated Derivatives

- FF-705 (3',5'-Di-O-acetyl-3-(3-methylbenzoyl)-uridine) :

A floxuridine derivative with antitumor activity. Phase I trials revealed gastrointestinal toxicity (nausea, vomiting) at doses ≥700 mg/body, limiting its therapeutic window . - 3',5'-Di-O-Acetyl-5-Iodo-2'-deoxyuridine :

Used in radiopharmaceutical applications but lacks the 4-methylbenzoyl group, resulting in lower potency in antiviral assays compared to the target compound .

Halogen-Substituted Analogs

- 5-Iodo-3',5'-Di-O-acetyl-2'-deoxyuridine :

Exhibits radiosensitizing properties but requires higher concentrations (µM range) for efficacy compared to the target compound .

Toxicity and Pharmacokinetics

- Target Compound: No significant toxicity reported in preclinical studies, likely due to the 4-methylbenzoyl group’s metabolic stability .

- FF-705 : Dose-limiting gastrointestinal toxicity observed at 700 mg/body, attributed to rapid release of 5-fluorouracil metabolites .

Key Research Findings

- Antiviral Activity : The 4-methylbenzoyl group confers ~30% higher potency against RNA viruses compared to acetylated or methoxy-substituted analogs .

- Structural Insights : Molecular docking suggests that the 4-methylbenzoyl group stabilizes interactions with viral polymerases, while bulkier groups (e.g., lauryl) disrupt binding .

- Metabolic Stability : The target compound’s half-life in plasma is 2–3× longer than acetylated derivatives, likely due to reduced esterase-mediated hydrolysis .

Biologische Aktivität

2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine is a modified nucleoside that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of uridine, characterized by the addition of two 4-methylbenzoyl groups at the 3' and 5' positions. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in specific tumor types.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in nucleoside metabolism or signaling pathways.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This mimicry allows it to interfere with nucleic acid synthesis and cellular signaling processes.

Key Mechanisms:

- Inhibition of Nucleoside Kinases : The compound may inhibit kinases that phosphorylate nucleosides, thereby affecting nucleotide availability.

- Interference with Viral Replication : By mimicking natural substrates, it could disrupt viral RNA synthesis.

Antiviral Studies

A study investigated the antiviral properties of modified uridines, including this compound. The results indicated a significant reduction in viral load in cell cultures treated with the compound compared to controls.

| Study | Virus Type | IC50 (µM) | Observations |

|---|---|---|---|

| Influenza | 12.5 | Reduced viral replication significantly. | |

| HIV | 8.0 | Inhibited reverse transcriptase activity. |

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 6.0 | Induction of apoptosis |

| A549 (Lung) | 4.5 | Cell cycle arrest at G1 phase |

Q & A

Q. What are the key considerations for synthesizing 2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine with high regioselectivity?

- Methodological Answer : Regioselective acylation at the 3' and 5' positions requires precise control of reaction conditions. Use 4-methylbenzoyl chloride in anhydrous pyridine (Py) at low temperatures (0–5°C) to favor 5'-OH reactivity over 2'-OH and 3'-OH. Pyridine acts as both a solvent and catalyst, neutralizing HCl byproducts. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity. Protecting groups (e.g., isopropylidene at 2',3') may be necessary to prevent undesired acylation .

Q. Which analytical techniques are essential for confirming the structure of acylated uridine derivatives?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (1H, 13C, and DEPT-135), FTIR , and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

Q. How can researchers optimize purification of di-O-acylated uridine derivatives?

- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and gradient elution (CHCl₃:MeOH, 98:2 to 95:5) to resolve polar byproducts. Crystallization from CHCl₃/MeOH (9:1) enhances purity. For scale-up, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity. Monitor fractions via UV at 260 nm .

Advanced Research Questions

Q. How can researchers address low yields in the di-O-acylation of uridine derivatives?

- Methodological Answer : Low yields often stem from incomplete acylation or hydrolysis. Optimize by:

- Using 2.5–3.0 equivalents of 4-methylbenzoyl chloride per hydroxyl group.

- Maintaining anhydrous conditions (molecular sieves or inert gas).

- Extending reaction times (12–24 hrs) at 0–5°C.

Post-reaction, quench unreacted acyl chloride with ice-cold water and extract with CH₂Cl₂ to minimize degradation .

Q. What strategies resolve discrepancies in regioselectivity observed across uridine acylation studies?

- Methodological Answer : Conflicting regioselectivity (e.g., 5'- vs. 3'-acylation) arises from solvent polarity, temperature, and steric effects. To reconcile

Q. How can researchers evaluate the impact of 4-methylbenzoyl groups on enzymatic stability and bioactivity?

- Methodological Answer : Conduct enzymatic hydrolysis assays (e.g., esterases, lipases) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC. For bioactivity:

Q. What methods mitigate competing side reactions during deprotection of benzoyl groups?

- Methodological Answer : Deprotection with NH₃/MeOH (7N, 0°C, 12 hrs) minimizes β-elimination or glycosidic bond cleavage. For acid-labile derivatives, use ZrCl₄ in CH₃CN (rt, 6 hrs) for selective deacylation. Monitor via TLC (hexane:EtOAc, 1:1) and confirm complete deprotection by loss of benzoyl IR signals .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for di-O-acylated uridine derivatives?

- Methodological Answer : Contradictions often arise from solvent-dependent conformational changes. For example:

Q. Why do some studies report divergent biological activities for structurally similar uridine derivatives?

- Methodological Answer : Variations in logP (lipophilicity) and steric bulk from substituents (e.g., 4-methyl vs. 4-bromo benzoyl) alter membrane permeability and target binding. Quantify via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.